N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
Descripción
N-((5-(2-Oxopyrrоlidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridine core substituted with a 2-oxopyrrolidinyl moiety and a trifluoromethyl (-CF₃) group on the benzamide ring. This compound’s design integrates structural motifs common in medicinal chemistry: the pyridine ring enhances solubility and bioavailability, while the trifluoromethyl group improves metabolic stability and binding affinity through hydrophobic interactions .
Propiedades
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)15-5-2-1-4-14(15)17(26)23-10-12-8-13(11-22-9-12)24-7-3-6-16(24)25/h1-2,4-5,8-9,11H,3,6-7,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCBTUFFMOCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-oxopyrrolidine, 3-bromopyridine, and 2-(trifluoromethyl)benzoic acid.
Step 1 Formation of Pyridine Intermediate: The 3-bromopyridine undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the pyrrolidinone moiety at the 5-position of the pyridine ring.
Step 2 Coupling Reaction: The intermediate is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Step 3 Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reaction rates.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives with reduced carbonyl groups.
Substitution Products: Compounds with various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of metal-catalyzed processes.
Material Science: Its unique structure may contribute to the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to interact with proteins can be explored for drug discovery and development.
Medicine
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex organic molecules.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism by which N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Key Observations :
- The target compound’s 2-oxopyrrolidinyl group distinguishes it from morpholine/piperazine-containing analogs (4d, 4e), which may alter solubility or target specificity .
Functional Analogues in Drug Development
Imidazo[1,2-a]pyridine Derivatives
Compounds such as 3-(2-{imidazo[1,2-a]pyridin-3-yl}ethynyl)-4-methyl-N-(3-{2-[(pyrrolidin-1-yl)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide () share the trifluoromethyl and pyrrolidine motifs.
Anti-Inflammatory Imidazo[1,2-a]pyridines
N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide () demonstrates high anti-inflammatory activity.
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The 2-oxopyrrolidinyl group may improve aqueous solubility compared to morpholine or piperazine derivatives, which exhibit variable solubility depending on protonation states .
Actividad Biológica
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Molecular Formula : C17H16F3N3O
- Molecular Weight : 345.32 g/mol
The presence of a trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide primarily involves its interaction with various receptor tyrosine kinases, including:
- Colony-Stimulating Factor 1 Receptor (CSF-1R)
- c-Kit Proto-Oncogene Proteins (c-Kit)
- Fms-Like Tyrosine Kinase 3 (Flt-3)
These interactions lead to the inhibition of kinase activity, which is crucial in regulating cell proliferation and survival pathways, making it a candidate for cancer therapy and other diseases characterized by aberrant signaling pathways .
Anticancer Activity
Research indicates that N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer models by targeting specific signaling pathways associated with cell survival and proliferation.
A study demonstrated that this compound could reduce the viability of cancer cells by inducing apoptosis through the activation of caspase pathways .
Neurological Applications
The compound also shows promise in neurological applications due to its ability to cross the blood-brain barrier. It has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary findings suggest that it may help mitigate neuronal damage caused by oxidative stress .
In Vitro Studies
In vitro studies have shown that N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide effectively inhibits the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 10.0 | Inhibition of cell proliferation |
| U87MG (Glioblastoma) | 15.0 | Modulation of signaling pathways |
These results indicate its potential as a therapeutic agent in oncology.
In Vivo Studies
In vivo studies have further validated these findings, with animal models showing significant tumor reduction upon treatment with the compound. A notable study reported a tumor size reduction of over 50% in xenograft models treated with N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
